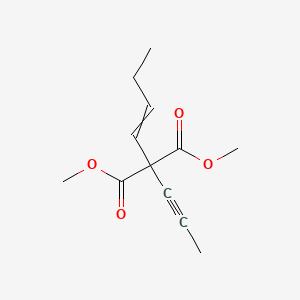![molecular formula C17H12O3 B14319147 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one CAS No. 112185-73-6](/img/structure/B14319147.png)
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound with a unique structure that includes a fused ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one can be achieved through several methods. One notable method involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes with quinones . This reaction is conducted under redox-neutral conditions and involves a possible Rh(III) to Rh(V) to Rh(III) mechanism with an unprecedented β-C elimination step . The reaction conditions typically include the use of [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at 50°C for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.
化学反応の分析
Types of Reactions
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer and antimicrobial properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It is used in studies related to gut microbiota metabolites and their effects on human health.
作用機序
The mechanism of action of 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair processes in cancer cells . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .
類似化合物との比較
Similar Compounds
Dibenzo[b,d]pyran-6-one: This compound shares a similar core structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Benzo[b]naphtho[1,2-d]thiophene: This compound has a sulfur atom in place of the oxygen atom in the pyran ring, which can significantly alter its chemical properties and applications.
Uniqueness
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one is unique due to its specific arrangement of functional groups and fused ring system
特性
CAS番号 |
112185-73-6 |
|---|---|
分子式 |
C17H12O3 |
分子量 |
264.27 g/mol |
IUPAC名 |
3-hydroxy-7,8-dihydronaphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C17H12O3/c18-11-6-8-13-15(9-11)20-17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-4,6,8-9,18H,5,7H2 |
InChIキー |
UAGDIASAFWNISA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
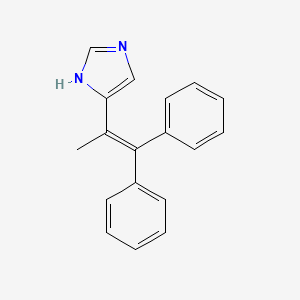
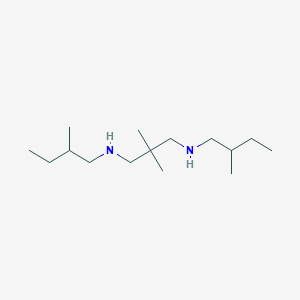
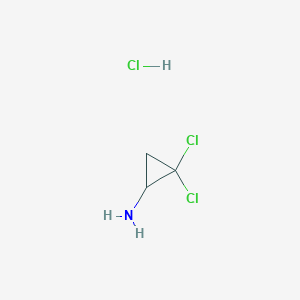
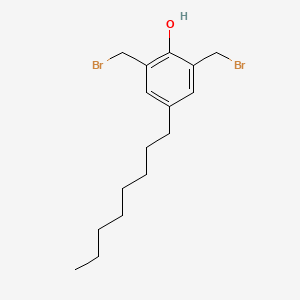
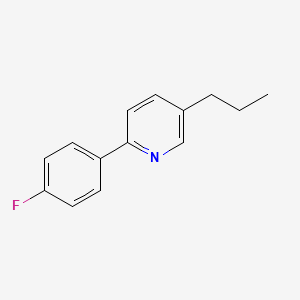

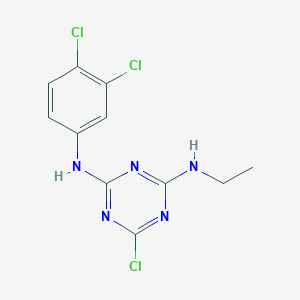
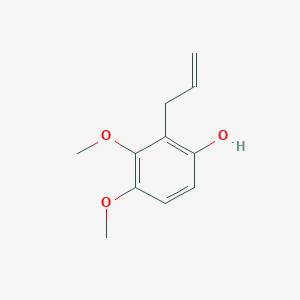

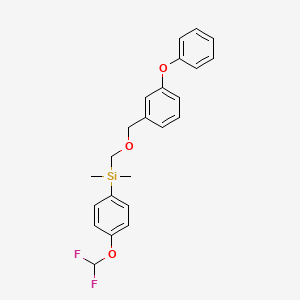
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
